TRPV3 Inhibition and Selectivity vs. Osthole
Citrusinine II inhibits TRPV3 with an IC50 of 12.43 ± 1.86 µM, exhibiting approximately 3‑fold higher potency than the clinically utilized coumarin osthole (IC50 = 37.0 ± 1.9 µM) in the same recombinant channel assay system [1]. Unlike osthole, which also modulates TRPV1, Citrusinine II demonstrates selective TRPV3 blockade without detectable activity at TRPV1 or TRPV2 at relevant concentrations [2]. This selectivity is mechanistically linked to a specific interaction with residue Y564 within the S4 helix of TRPV3 [3].
| Evidence Dimension | TRPV3 channel inhibition (IC50) and selectivity profile |
|---|---|
| Target Compound Data | IC50 = 12.43 ± 1.86 µM; no inhibition of TRPV1 or TRPV2 detected |
| Comparator Or Baseline | Coumarin osthole: IC50 = 37.0 ± 1.9 µM; also inhibits TRPV1 |
| Quantified Difference | Citrusinine II is 2.98‑fold more potent at TRPV3 and lacks TRPV1 off‑target activity observed with osthole |
| Conditions | Recombinant human TRPV3 channels in HEK293 cells; whole‑cell patch clamp electrophysiology |
Why This Matters
Higher TRPV3 potency combined with clean selectivity over TRPV1/TRPV2 reduces confounding variables in itch and pain signaling studies, enabling more definitive target validation.
- [1] Table 1. Natural Compounds Inhibiting TRPV3. Int J Mol Sci. 2023;24(16):12930. PMC10455244. View Source
- [2] Table 3. TRPV3 Inhibitors and Their Properties. Molecules. 2023;28(2):774. PMC9865980. View Source
- [3] Han Y, Luo A, Kamau PM, et al. A plant-derived TRPV3 inhibitor suppresses pain and itch. Br J Pharmacol. 2021;178(7):1669-1683. View Source
